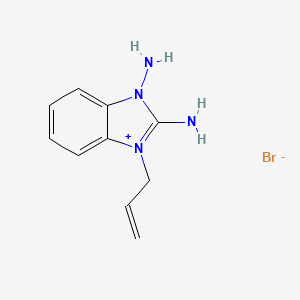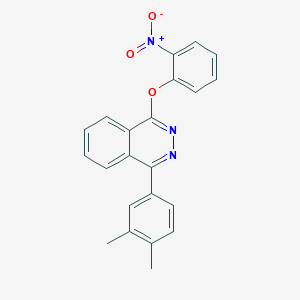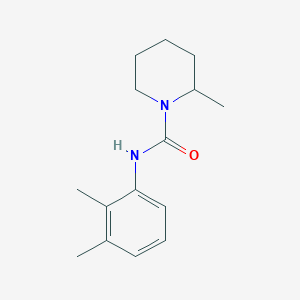![molecular formula C15H16N4O2 B5396927 N-{3-[(3-pyridinylcarbonyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B5396927.png)
N-{3-[(3-pyridinylcarbonyl)amino]propyl}-2-pyridinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(3-pyridinylcarbonyl)amino]propyl}-2-pyridinecarboxamide, also known as NPT-440, is a small molecule inhibitor that has been developed for the treatment of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mechanism of Action
N-{3-[(3-pyridinylcarbonyl)amino]propyl}-2-pyridinecarboxamide is a potent inhibitor of PARP, which is involved in the repair of DNA damage. When DNA damage occurs, PARP is activated and recruits other proteins to the site of damage to facilitate repair. However, in cancer cells, this repair mechanism is often overactive, leading to increased resistance to chemotherapy and radiation therapy. By inhibiting PARP, N-{3-[(3-pyridinylcarbonyl)amino]propyl}-2-pyridinecarboxamide can sensitize cancer cells to these treatments and enhance their effectiveness.
Biochemical and Physiological Effects
N-{3-[(3-pyridinylcarbonyl)amino]propyl}-2-pyridinecarboxamide has been shown to have a number of biochemical and physiological effects, including the inhibition of PARP activity, the induction of DNA damage, and the activation of cell death pathways. In preclinical studies, this compound has been shown to be effective against a range of cancer types, including breast, ovarian, and prostate cancer.
Advantages and Limitations for Lab Experiments
One advantage of N-{3-[(3-pyridinylcarbonyl)amino]propyl}-2-pyridinecarboxamide is its potent inhibition of PARP, which makes it a promising candidate for the treatment of cancer. However, its limitations include its relatively short half-life and its potential toxicity, which may limit its use in clinical settings.
Future Directions
There are several future directions for research on N-{3-[(3-pyridinylcarbonyl)amino]propyl}-2-pyridinecarboxamide, including the evaluation of its efficacy in combination with other cancer treatments, the identification of biomarkers that can predict response to this compound, and the development of more potent and selective PARP inhibitors. Additionally, further studies are needed to evaluate the safety and efficacy of N-{3-[(3-pyridinylcarbonyl)amino]propyl}-2-pyridinecarboxamide in clinical trials, and to determine its potential for use in other disease areas, such as neurodegenerative disorders.
Synthesis Methods
The synthesis of N-{3-[(3-pyridinylcarbonyl)amino]propyl}-2-pyridinecarboxamide involves several steps, including the reaction of 2-pyridinecarboxylic acid with 3-aminopropylamine to form the corresponding amide. This intermediate is then reacted with 3-pyridinecarbonyl chloride to form the final product, N-{3-[(3-pyridinylcarbonyl)amino]propyl}-2-pyridinecarboxamide.
Scientific Research Applications
N-{3-[(3-pyridinylcarbonyl)amino]propyl}-2-pyridinecarboxamide has been the subject of several scientific studies, which have evaluated its potential as a cancer treatment. In vitro studies have shown that this compound can inhibit the growth of cancer cells by blocking the activity of a specific enzyme called poly(ADP-ribose) polymerase (PARP). This enzyme is involved in DNA repair, and its inhibition can lead to the accumulation of DNA damage and cell death.
properties
IUPAC Name |
N-[3-(pyridine-3-carbonylamino)propyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c20-14(12-5-3-7-16-11-12)18-9-4-10-19-15(21)13-6-1-2-8-17-13/h1-3,5-8,11H,4,9-10H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMPAPDVKHEZIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCCCNC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[6-(1-pyrrolidinylcarbonyl)-2-pyrazinyl]-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5396850.png)

![2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5396853.png)
![3-(4-ethyl-1H-pyrazol-5-yl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine](/img/structure/B5396859.png)
![N-(3,5-dimethoxyphenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5396863.png)
![3-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5396873.png)
![1-(3,4-difluorobenzyl)-3-hydroxy-3-{[(3-hydroxy-2,2-dimethylpropyl)amino]methyl}piperidin-2-one](/img/structure/B5396883.png)


![bicyclo[3.3.1]nonan-2-one oxime](/img/structure/B5396887.png)

![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(2-chloro-7-methoxy-3-quinolinyl)acrylonitrile](/img/structure/B5396901.png)

![4-[2-(benzoylamino)-3-(cyclohexylamino)-3-oxo-1-propen-1-yl]-2-methoxyphenyl acetate](/img/structure/B5396912.png)